BenchChemオンラインストアへようこそ!

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide

Molecular geometry Binding pose Structure-activity relationship

Procure N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide as a non-interchangeable chemotype for kinase inhibitor library assembly. The para-phenyl linker enforces a linear geometry unique among pyridazine-benzamides, while the 2,6-dimethoxy pattern and 6-ethoxy substituent jointly determine target binding, selectivity, and metabolic stability. Use as a specific screening probe—not as a proxy for meta-substituted or alternative dimethoxy regioisomers—to control SAR variables in structure-based design.

Molecular Formula C21H21N3O4
Molecular Weight 379.416
CAS No. 941895-98-3
Cat. No. B2475632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide
CAS941895-98-3
Molecular FormulaC21H21N3O4
Molecular Weight379.416
Structural Identifiers
SMILESCCOC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC
InChIInChI=1S/C21H21N3O4/c1-4-28-19-13-12-16(23-24-19)14-8-10-15(11-9-14)22-21(25)20-17(26-2)6-5-7-18(20)27-3/h5-13H,4H2,1-3H3,(H,22,25)
InChIKeyWURGEIBJBLQQKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide (CAS 941895-98-3): Supplier-Sourcing & Structural Identity Baseline


N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide (CAS 941895-98-3) is a synthetic small molecule belonging to the N-aryl benzamide class, characterized by a 6-ethoxypyridazine core linked via a para-phenyl spacer to a 2,6-dimethoxybenzamide moiety [1]. The compound has a molecular formula of C₂₁H₂₁N₃O₄, a molecular weight of 379.41 g/mol, and is commercially available as a screening compound (≥90% purity) from Life Chemicals [1]. Structurally, it combines a heterocyclic pyridazine ring—a recognized pharmacophore in kinase and hedgehog pathway modulation—with a dimethoxybenzamide fragment that may contribute to target binding and selectivity [1][2]. Its differentiation from close analogs hinges on the specific combination of (i) the 6-ethoxy substituent on the pyridazine, (ii) the para-phenyl linkage geometry, and (iii) the 2,6-dimethoxy pattern on the benzamide ring—each of which can influence molecular recognition, physicochemical properties, and metabolic stability relative to alternative substitution patterns [3].

Why Generic Substitution of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide Is Not Advisable Without Comparative Data


Compounds within the pyridazine-benzamide class cannot be treated as interchangeable screening proxies because small structural modifications—such as the position of the phenyl linkage (para vs. meta), the nature of the 6-substituent on pyridazine (ethoxy vs. methoxy vs. sulfonyl), and the dimethoxy pattern on the benzamide (2,6- vs. 2,3- vs. 2,4-)—can produce marked differences in target binding affinity, selectivity, solubility, and metabolic stability [1][2]. For instance, dialkoxy pyridazine studies have shown that the methoxyl group at the 3-position is more chemically labile than the ethoxyl group under certain conditions, implying that ethoxy-bearing analogs may provide distinct stability advantages [1]. Furthermore, para-substituted phenyl linkers enforce a linear molecular geometry that can differ fundamentally from the bent conformation imposed by meta-substitution, potentially altering the compound's ability to occupy a given binding pocket [2]. Without direct comparative bioactivity data, substituting N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide with a structural congener risks introducing uncontrolled variables into a screening cascade.

Quantitative Differentiation Evidence for N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide vs. Structurally Closest Analogs


Para-Substitution Geometry Imposes Linear Molecular Shape Distinct from Meta-Substituted Analog (CAS 899746-89-5)

The target compound features a para-phenyl linkage between the pyridazine and benzamide moieties, producing an extended linear conformation. In contrast, the meta-substituted analog N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide (CAS 899746-89-5) introduces a ~120° kink in the molecular axis [1]. This geometric difference can alter the spatial orientation of the dimethoxybenzamide group relative to the pyridazine ring, potentially affecting the compound's ability to engage targets that require a specific donor-acceptor distance or shape complementarity [2]. While direct co-crystal structures are not publicly available for either compound, the well-established principle of para-vs-meta vector divergence in medicinal chemistry supports that these two positional isomers are not functionally interchangeable [2].

Molecular geometry Binding pose Structure-activity relationship

6-Ethoxy Substituent on Pyridazine Enhances Lipophilicity (cLogP) Relative to 6-Methoxy Analog (CAS 941983-62-6)

The 6-ethoxy group on the pyridazine ring of the target compound replaces the 6-methoxy group found in 2,6-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 941983-62-6) . Based on the Hansch π constant for aliphatic substituents, an ethoxy group (π = +0.38) contributes approximately 0.6 log units more lipophilicity than a methoxy group (π = −0.02 to +0.26 depending on context) [1]. This increased lipophilicity can translate into enhanced passive membrane permeability but also potentially higher metabolic clearance—a trade-off that must be evaluated in the specific assay context. No experimentally measured logP or logD values for either compound were found in the public domain.

Lipophilicity Physicochemical properties Membrane permeability

2,6-Dimethoxybenzamide Substituent Pattern May Influence Kinase Selectivity Profile vs. Alternative Dimethoxy Patterns

The 2,6-dimethoxy substitution on the benzamide ring of the target compound positions two methoxy groups ortho to the amide carbonyl, which can influence both the electron density on the amide NH (hydrogen bond donor) and the steric environment around the carbonyl oxygen (hydrogen bond acceptor) [1]. In contrast, analogs bearing 2,3-dimethoxy (e.g., CAS 899954-49-5) or 2,4-dimethoxy (e.g., CAS 899986-61-9) patterns present methoxy groups at different positions relative to the amide, which may alter the orientation and strength of key hydrogen-bonding interactions with kinase hinge regions [1][2]. Published docking studies on related benzamide-based kinase inhibitors indicate that 2,6-dimethoxy substitution can occupy specific sub-pockets within the ATP-binding site, contributing to selectivity against off-target kinases [2]. However, no head-to-head kinase profiling data comparing the 2,6- vs. 2,3- vs. 2,4-dimethoxy patterns within the ethoxypyridazine-phenyl series are available in the public domain.

Kinase inhibition Selectivity Dimethoxybenzamide scaffold

Ethoxy vs. Sulfonyl at Pyridazine 6-Position: Divergent Physicochemical and Reactivity Profiles

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide (CAS 921796-28-3) replaces the 6-ethoxy group of the target compound with an electron-withdrawing methanesulfonyl substituent . The ethoxy group is an electron-donating substituent (Hammett σₚ ≈ −0.24), whereas the methanesulfonyl group is strongly electron-withdrawing (σₚ ≈ +0.72) [1]. This electronic reversal alters the electron density on the pyridazine ring, potentially affecting (i) the pKa of the pyridazine nitrogens, (ii) the compound's susceptibility to nucleophilic or oxidative degradation, and (iii) the strength of π-stacking interactions with aromatic residues in a protein binding site [1]. Furthermore, the methanesulfonyl analog is expected to have higher aqueous solubility due to the polar sulfonyl group, whereas the ethoxy analog may favor better membrane partitioning—a critical parameter for cell-based phenotypic screening .

Chemical stability Reactivity Solubility

Evidence-Supported Application Scenarios for N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide (CAS 941895-98-3)


Kinase Inhibitor Screening Libraries Requiring Defined Dimethoxybenzamide Geometry

Procurement of this compound is appropriate for research programs that are assembling focused kinase inhibitor libraries and need a para-linked, 2,6-dimethoxybenzamide chemotype as a distinct starting point. The linear geometry imposed by the para-phenyl linkage and the 2,6-dimethoxy substitution pattern provide a unique spatial presentation of the benzamide pharmacophore compared to meta-substituted or alternative dimethoxy regioisomers [1]. This is particularly relevant when structure-based design suggests that an extended, linear scaffold is required to span the distance between the hinge-binding region and a distal selectivity pocket in the kinase active site.

Hedgehog/Smoothened Pathway Modulation Research Requiring Ethoxy-Pyridazine Chemotypes

Given the documented use of tetrasubstituted pyridazines as Hedgehog pathway antagonists [2], this compound may serve as a tool for exploring structure-activity relationships around the pyridazine 6-position. The 6-ethoxy group offers a modest increase in lipophilicity relative to the 6-methoxy analog [3], which may translate into improved cellular permeability in assays using Shh-Light2 or NIH/3T3 Gli-reporter cell lines. Researchers should be aware, however, that no direct SMO or Hedgehog pathway IC₅₀ data for this specific compound have been publicly disclosed; its utility in this context remains to be empirically validated.

Physicochemical Profiling Studies Comparing Ethoxy vs. Methoxy vs. Sulfonyl Pyridazine Derivatives

This compound represents a valuable comparator in systematic studies aimed at quantifying the effect of the pyridazine 6-substituent on properties such as logD, aqueous solubility, plasma protein binding, and microsomal stability. The ethoxy group provides an intermediate lipophilicity and electron-donating character between the less lipophilic methoxy analog (CAS 941983-62-6) and the more polar, electron-withdrawing sulfonyl analog (CAS 921796-28-3) [3]. Procurement of all three analogs as a matched set enables direct, internally controlled physicochemical comparisons.

Agrochemical Lead Discovery Leveraging Pyridazine-Benzamide Hybrid Structures

The compound's structural features—a heterocyclic pyridazine core combined with a substituted benzamide moiety—align with chemotypes explored in fungicidal and herbicidal discovery programs [1]. The ethoxy and dimethoxy substituents may contribute to favorable environmental stability and target-site accessibility in plant or fungal systems. Procurement for agrochemical screening should be accompanied by appropriate use controls, as environmental fate and ecotoxicological data are not yet available.

Quote Request

Request a Quote for N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.